molecular formula C9H13N B144676 4-Methylphenethylamine CAS No. 3261-62-9

4-Methylphenethylamine

Cat. No.: B144676
CAS No.: 3261-62-9
M. Wt: 135.21 g/mol
InChI Key: VKJXAQYPOTYDLO-UHFFFAOYSA-N
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Description

4-Methylphenethylamine, also known as para-methylphenethylamine, is an organic compound with the chemical formula C₉H₁₃N. It is a derivative of phenethylamine, characterized by a methyl group attached to the fourth carbon of the benzene ring. This compound is a human trace amine associated receptor 1 (TAAR1) agonist, sharing properties with its monomethylated phenethylamine isomers, such as amphetamine and β-methylphenethylamine .

Mechanism of Action

Target of Action

4-Methylphenethylamine (4MPEA) is an organic compound that primarily targets the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor in the brain that plays a key role in regulating neurotransmission .

Mode of Action

4MPEA acts as an agonist at the TAAR1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to TAAR1, 4MPEA stimulates the receptor’s activity. In addition to its agonistic action on TAAR1, 4MPEA appears to inhibit the human cytochrome P450 enzymes CYP1A2 and CYP2A6 . These enzymes are involved in the metabolism of various substances, and their inhibition can affect the metabolic fate of certain drugs.

Biochemical Pathways

The primary biochemical pathway affected by 4MPEA involves the modulation of TAAR1 activity. TAAR1 plays a crucial role in the regulation of neurotransmission in the brain . By acting as an agonist at this receptor, 4MPEA can influence the signaling of monoamine neurotransmitters, which are critical for various brain functions. The inhibition of cytochrome P450 enzymes CYP1A2 and CYP2A6 can also affect various biochemical pathways, as these enzymes are involved in the metabolism of a wide range of substances .

Pharmacokinetics

Phenethylamine is rapidly metabolized by monoamine oxidase B (MAO-B) in the small intestine, which converts it to phenylacetic acid . This suggests that for significant concentrations of 4MPEA to reach the brain, the dosage must be higher than for other methods of administration .

Result of Action

The molecular and cellular effects of 4MPEA’s action primarily involve the modulation of TAAR1 activity and the inhibition of cytochrome P450 enzymes. By acting as an agonist at TAAR1, 4MPEA can influence the signaling of monoamine neurotransmitters . This can have various effects on brain function, potentially influencing mood, cognition, and behavior. The inhibition of cytochrome P450 enzymes can affect the metabolism of various substances, potentially leading to altered drug responses .

Action Environment

The action, efficacy, and stability of 4MPEA can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other substances can influence its action. For example, the presence of certain drugs or substances can compete with 4MPEA for binding to TAAR1 or cytochrome P450 enzymes, potentially altering its effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylphenethylamine can be synthesized through various methods. One common synthetic route involves the multi-step reaction starting from 4-methylstyrene. The steps include:

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenethylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: 4-Methylbenzaldehyde, 4-methylbenzoic acid.

    Reduction: 4-Methylcyclohexylamine.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

4-Methylphenethylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a model compound for studying the behavior of trace amines in biological systems.

    Medicine: Research explores its potential as a therapeutic agent due to its interaction with trace amine-associated receptors.

    Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals

Comparison with Similar Compounds

4-Methylphenethylamine is part of the substituted phenethylamine class, which includes various compounds with similar structures but different substituents. Some similar compounds include:

    Amphetamine (α-methylphenethylamine): Known for its stimulant effects.

    β-Methylphenethylamine: Another stimulant with a different substitution pattern.

    N-Methylphenethylamine: A trace amine with similar biological activity.

    Dopamine: A neurotransmitter with a hydroxyl group on the benzene ring.

    Norepinephrine: A neurotransmitter with additional hydroxyl groups

This compound is unique due to its specific substitution pattern, which influences its interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

2-(4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJXAQYPOTYDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186305
Record name p-Methylphenethylamine
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3261-62-9
Record name 2-(p-Tolyl)ethylamine
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Record name p-Methylphenethylamine
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Record name 3261-62-9
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Record name p-Methylphenethylamine
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Record name p-methylphenethylamine
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Record name P-METHYLPHENETHYLAMINE
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Synthesis routes and methods

Procedure details

4-Methylbenzyl cyanide (10 g) in ether was added dropwise under nitrogen to lithium aluminium hydride (2.9 g) in ether. The solution was refluxed for 1 h at the end of addition. The reaction mixture was cooled, water (3 ml), 2N.NaOH (3 ml), and further water (9 ml) were added, the reaction mixture filtered, the residue washed with chloroform and the combined solvents dried (MgSO4). Evaporation gave 2-(4-methylphenyl)ethanamine (11.59 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of some common substituted phenethylamines?

A1: Several studies have focused on the structural characterization of substituted phenethylamines. For instance, 2,4-Dimethoxy-3-methylphenethylamine (2,4-Dimethoxy-3-methylphenethylamine) has been analyzed using techniques like 1H NMR, 13C NMR, GC/MS, and FTIR []. Similarly, researchers have investigated regioisomers of 3-methoxy-4-methylphenethylamine and 4-methoxy-3-methyl-phenethylamine, highlighting their structural similarities to 3,4-methylenedioxymethamphetamine (3,4-MDMA) []. These studies underscore the importance of analytical techniques in distinguishing between structurally similar compounds within this class.

Q2: How do researchers differentiate between closely related substituted phenethylamines using analytical techniques?

A2: Due to the close structural resemblance among various substituted phenethylamines, distinguishing them requires sophisticated analytical methods. Gas chromatography-mass spectrometry (GC-MS) has proven particularly valuable in this regard. Researchers have successfully differentiated regioisomers of 2-methoxy-4-methyl-phenethylamines, which share an isobaric relationship with 3,4-MDMA, by analyzing their perfluoroacyl derivatives using GC-MS []. This technique allows for the identification of unique fragment ions, enabling the specific identification of side-chain variations.

Q3: Can you elaborate on the application of GC-MS in analyzing substituted phenethylamines and its significance?

A3: GC-MS plays a crucial role in identifying and characterizing substituted phenethylamines, especially when dealing with regioisomers that possess nearly identical mass spectra in their native forms. By derivatizing these compounds, for example, by forming pentafluoropropionamides (PFPA) and heptafluorobutyrylamides (HFBA), researchers can significantly enhance their mass spectral individuality [, ]. This is because the fragmentation patterns of these derivatives provide unique insights into the side chain structure, allowing for clear differentiation even among closely related compounds.

Q4: Has there been research on the potential therapeutic effects of substituted phenethylamines?

A4: While much of the research on substituted phenethylamines focuses on their structural characterization and analytical detection, some studies explore their potential therapeutic applications. For example, one study investigated the ability of 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine (Lilly 110140) to prevent the depletion of brain serotonin caused by 4-chloroamphetamine in rats []. This research suggests that certain substituted phenethylamines might hold promise in modulating neurotransmitter levels, opening avenues for further investigation into their potential therapeutic benefits.

Q5: How does the structure of substituted phenethylamines relate to their biological activity?

A5: Understanding the structure-activity relationship (SAR) is crucial in medicinal chemistry. Research indicates that even subtle modifications in the structure of substituted phenethylamines can significantly impact their pharmacological effects. For example, the position of methoxy and methyl substituents on the phenethylamine ring can influence their interaction with biological targets, as observed in the study comparing regioisomers of 3-methoxy-4-methyl-phenethylamines and 4-methoxy-3-methyl-phenethylamines [].

Q6: Are there any studies investigating the in silico antiplasmodial activity of substituted phenethylamines?

A6: Yes, recent research has employed computational methods to assess the potential of substituted phenethylamines as antimalarial agents. A study investigated the in silico antiplasmodial effects of N-Ethyl-3-methoxy-4-methylphenethylamine derived from Andrographis paniculata on validated drug targets of Plasmodium falciparum []. This research highlights the growing application of computational tools in drug discovery, particularly in exploring the potential of natural products and their derivatives as sources of novel therapeutic agents.

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